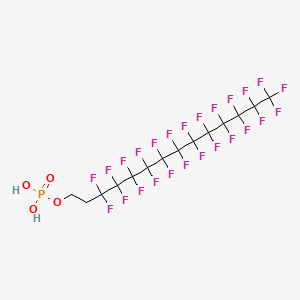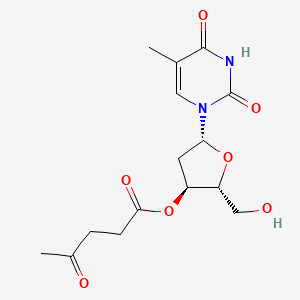
3'-O-Levulinoyl-N-benzoyl-2'-deoxythymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine is a protected nucleotide derivative and a building block used in various scientific research applications. It is a modified form of thymidine, a nucleoside that is a component of DNA. The compound is characterized by the presence of levulinoyl and benzoyl protective groups, which are used to prevent unwanted reactions during chemical synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine typically involves the protection of the hydroxyl groups of thymidine. The levulinoyl group is introduced at the 3’-hydroxyl position, and the benzoyl group is introduced at the N-position. The reaction conditions often involve the use of protecting agents such as levulinic acid and benzoyl chloride, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for 3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency .
化学反应分析
Types of Reactions
3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine undergoes various chemical reactions, including:
Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield the parent nucleoside.
Substitution: The compound can participate in nucleophilic substitution reactions, where the protective groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride
Major Products Formed
Hydrolysis: Thymidine and the corresponding acids (levulinic acid and benzoic acid).
Substitution: Modified nucleosides with new functional groups replacing the protective groups
科学研究应用
3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: In studies involving DNA synthesis and repair mechanisms.
Medicine: As a precursor in the development of antiviral and anticancer drugs.
Industry: In the production of nucleic acid-based materials and diagnostics
作用机制
The mechanism of action of 3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine involves its incorporation into nucleic acids during DNA synthesis. The protective groups prevent unwanted side reactions, allowing for precise modifications of the nucleoside. Once incorporated, the protective groups can be removed to yield the active nucleoside, which can then participate in biological processes such as DNA replication and repair .
相似化合物的比较
Similar Compounds
3’-O-Levulinoyl-2’-deoxythymidine: Similar but lacks the N-benzoyl group.
N-Benzoyl-2’-deoxythymidine: Similar but lacks the 3’-O-levulinoyl group.
2’-Deoxythymidine: The parent nucleoside without any protective groups
Uniqueness
3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine is unique due to the presence of both levulinoyl and benzoyl protective groups, which provide enhanced stability and selectivity during chemical synthesis. This makes it particularly useful in applications requiring precise modifications of nucleosides .
属性
分子式 |
C15H20N2O7 |
|---|---|
分子量 |
340.33 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C15H20N2O7/c1-8-6-17(15(22)16-14(8)21)12-5-10(11(7-18)23-12)24-13(20)4-3-9(2)19/h6,10-12,18H,3-5,7H2,1-2H3,(H,16,21,22)/t10-,11+,12+/m0/s1 |
InChI 键 |
DSXAZYNMJFDPHQ-QJPTWQEYSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)CCC(=O)C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)CCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


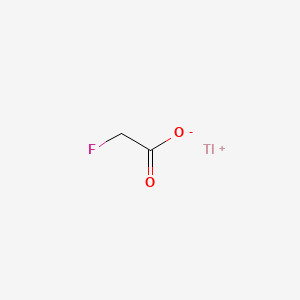
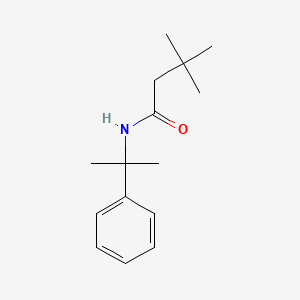
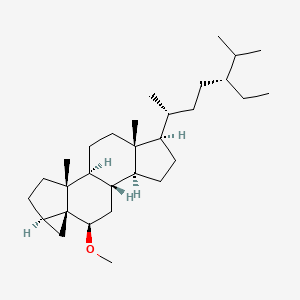
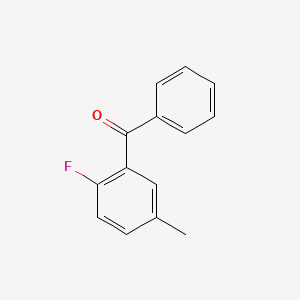
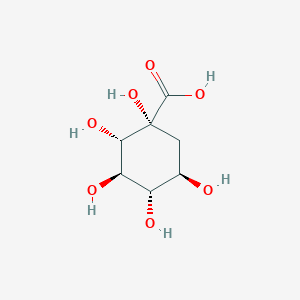
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13416655.png)
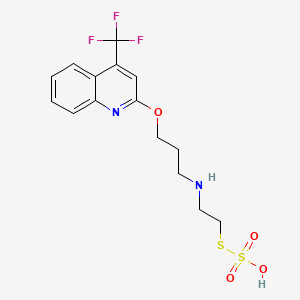
![(4R,4aS,7aR,12bS,13S)-10-chloro-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13416671.png)
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate](/img/structure/B13416673.png)
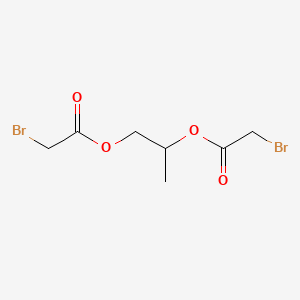
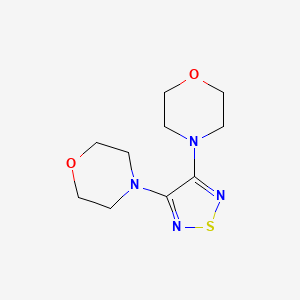
![N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzamide](/img/structure/B13416698.png)
